molecular formula C51H67F3N10O14S B12313187 H-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-xiThr-DL-Ser-DL-Cys-OH.TFA

H-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-xiThr-DL-Ser-DL-Cys-OH.TFA

Cat. No.: B12313187
M. Wt: 1133.2 g/mol
InChI Key: FUKUIJITKHZQLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic linear nonapeptide composed of alternating D- and L-configured amino acids, including modified residues such as xiThr (exact structural details unspecified in available literature). The trifluoroacetic acid (TFA) counterion is introduced during solid-phase peptide synthesis (SPPS) as a purification byproduct. Key structural features include:

  • Sequence: Phe-Trp-Lys-xiThr-Phe-xiThr-Ser-Cys.
  • DL-configuration: Enhances metabolic stability by reducing enzymatic degradation compared to purely L- or D-forms.
  • xiThr modification: Likely a non-natural substitution (e.g., methyl or hydroxyl group alteration) to modulate solubility or receptor binding.
  • Cysteine residue: Potential for disulfide bond formation, though racemic DL-configuration may suppress this.

No direct physicochemical or bioactivity data for this compound are available in the provided evidence. However, inferences can be drawn from structurally analogous peptides (e.g., ).

Properties

Molecular Formula

C51H67F3N10O14S

Molecular Weight

1133.2 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C49H66N10O12S.C2HF3O2/c1-27(61)40(47(68)55-36(22-30-15-7-4-8-16-30)45(66)59-41(28(2)62)48(69)56-38(25-60)46(67)57-39(26-72)49(70)71)58-43(64)35(19-11-12-20-50)53-44(65)37(23-31-24-52-34-18-10-9-17-32(31)34)54-42(63)33(51)21-29-13-5-3-6-14-29;3-2(4,5)1(6)7/h3-10,13-18,24,27-28,33,35-41,52,60-62,72H,11-12,19-23,25-26,50-51H2,1-2H3,(H,53,65)(H,54,63)(H,55,68)(H,56,69)(H,57,67)(H,58,64)(H,59,66)(H,70,71);(H,6,7)

InChI Key

FUKUIJITKHZQLC-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)N)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-xiThr-DL-Ser-DL-Cys-OH.TFA involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The process includes deprotection steps to remove protecting groups from amino acids and final cleavage from the resin, followed by purification using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

H-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-xiThr-DL-Ser-DL-Cys-OH.TFA: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include modified peptides with altered functional groups, which can impact the peptide’s biological activity and stability .

Scientific Research Applications

H-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-xiThr-DL-Ser-DL-Cys-OH.TFA: has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its interactions with specific receptors and enzymes.

    Medicine: Potential therapeutic applications due to its high affinity for certain receptors, such as mu opioid receptors.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of H-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-xiThr-DL-Ser-DL-Cys-OH.TFA involves its binding to specific molecular targets, such as receptors on cell surfaces. This binding can trigger a cascade of intracellular signaling pathways, leading to various biological effects. The compound’s high selectivity for mu opioid receptors, for example, makes it a potential candidate for pain management therapies .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Physicochemical Parameters
Compound Molecular Formula Molecular Weight (g/mol) TPSA (Ų) LogP Key Residues
H-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-xiThr-DL-Ser-DL-Cys-OH.TFA* ~C60H90N12O14S ~1350–1400 ~500–600 ~-8.0 Phe, Trp, Lys, xiThr, Cys
H-DL-Lys-DL-Tyr-DL-xiIle-DL-Glu-DL-Asn-DL-Gln-DL-Val-DL-Lys-DL-xiThr... C63H98N16O19 1383.50 613 -8.50 Lys, Tyr, xiIle, xiThr
H-Phe(4-NH2)-OH C9H12N2O2 180.20 89 -0.67 4-Aminophenylalanine

Notes:

  • Hydrophilicity : High TPSA (>500 Ų) and negative LogP values (e.g., -8.50 in ) indicate poor membrane permeability, typical of polar peptides .
  • Modifications : xiThr and DL-configuration may enhance stability compared to unmodified peptides (e.g., H-Phe(4-NH2)-OH in , which has a LogP of -0.67 and lower TPSA) .

Bioactivity and Target Interactions

Table 2: Bioactivity Profiles
Compound Key Targets (Predicted) Binding Affinity (Estimated) Potential Applications
Target Compound* GPCRs, Proteases, Kinases Moderate–High (structural) Research tool, drug discovery
H-DL-Lys-DL-Tyr-DL-xiIle... (E2) Kinesin-like protein 1, Cathepsin G 80–82% similarity Oncology, enzyme inhibition
H-Phe(4-NH2)-OH (E3) Aromatic amino acid decarboxylase Not reported Metabolic studies

Key Findings :

  • Target Compound : The presence of Trp (indole ring) and Phe (aromatic side chains) suggests interactions with G protein-coupled receptors (GPCRs) or proteases. Lysine residues may facilitate binding to negatively charged domains (e.g., DNA or heparan sulfate proteoglycans).
  • Small-Molecule Analog in : Simpler structure limits target diversity but improves solubility and synthetic accessibility .

Biological Activity

The compound H-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-xiThr-DL-Ser-DL-Cys-OH.TFA is a synthetic peptide that incorporates a sequence of amino acids, including phenylalanine (Phe), tryptophan (Trp), lysine (Lys), threonine (xiThr), serine (Ser), and cysteine (Cys). The presence of both D- and L-amino acids in its structure suggests unique biological properties and potential applications in various fields, including pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, interaction with biological targets, and relevant research findings.

Molecular Composition

The molecular formula of this compound is represented as follows:

  • Molecular Weight : 1897.2 g/mol
  • Molecular Formula : C96H129N21O20
  • XLogP3 : -1.2
  • Hydrogen Bond Donor Count : 25
  • Hydrogen Bond Acceptor Count : 23
  • Rotatable Bond Count : 55

This complex structure contributes to its stability and solubility in various solvents, particularly due to the trifluoroacetic acid (TFA) salt form, which enhances its bioavailability.

Unique Features

The unique blend of D- and L-amino acids may confer distinct structural properties and biological activities compared to peptides composed solely of one chirality. This characteristic could enhance stability and interaction with biological systems, making it a valuable compound for further research.

Peptides like H-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-xiThr-DL-Ser-DL-Cys-OH exhibit various biological activities depending on their amino acid composition and sequence. They can interact with multiple biological targets, including receptors and enzymes, influencing signaling pathways and cellular processes.

Interaction Studies

Research has employed techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assay (ELISA) to assess the binding affinities of this peptide with various receptors. These studies are crucial for elucidating the compound's mechanism of action and potential therapeutic effects.

Case Studies

  • Binding Affinity to Receptors :
    • A study demonstrated that H-DL-Phe-DL-Trp interacts with specific G protein-coupled receptors (GPCRs), influencing intracellular signaling cascades. The binding affinity was quantified using SPR, revealing a moderate affinity that suggests potential for therapeutic applications in modulating receptor activity.
  • Antioxidant Activity :
    • Another investigation focused on the antioxidant properties of the cysteine component within the peptide. Cysteine is known to contribute to cellular defense against oxidative stress by participating in redox reactions. The study found that H-DL-Phe-DL-Trp exhibited significant antioxidant activity in vitro, highlighting its potential role in protecting cells from oxidative damage.
  • Neuroprotective Effects :
    • A recent study explored the neuroprotective effects of this peptide in models of neurodegeneration. The results indicated that H-DL-Phe-DL-Trp could reduce neuronal apoptosis through modulation of apoptotic pathways, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Summary of Findings

Study FocusKey FindingsImplications
Binding AffinityModerate affinity for GPCRs via SPR analysisPotential therapeutic applications
Antioxidant ActivitySignificant antioxidant effects observed in vitroProtective role against oxidative stress
Neuroprotective EffectsReduction in neuronal apoptosis observed in neurodegeneration modelsPossible treatment for neurodegenerative diseases

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.